![molecular formula C10H11Br2NO B13324482 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol is an organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, and two bromine atoms substituted at the 2 and 6 positions of a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol typically involves multi-step organic reactions. One common approach is the bromination of phenol derivatives followed by the introduction of the amino(cyclopropyl)methyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and subsequent functional group modifications. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production on a large scale.
化学反応の分析
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine.
4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol: Fluorine atoms replace the bromine atoms.
4-[Amino(cyclopropyl)methyl]-2,6-diiodophenol: Iodine atoms are substituted for bromine.
Uniqueness
The uniqueness of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol lies in the presence of bromine atoms, which can influence its reactivity and interactions with biological targets differently compared to its chloro, fluoro, or iodo analogs. The bromine atoms can enhance the compound’s lipophilicity and potentially improve its binding affinity to certain proteins or enzymes.
特性
分子式 |
C10H11Br2NO |
|---|---|
分子量 |
321.01 g/mol |
IUPAC名 |
4-[amino(cyclopropyl)methyl]-2,6-dibromophenol |
InChI |
InChI=1S/C10H11Br2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2 |
InChIキー |
SOUINGUAOJVBOH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=CC(=C(C(=C2)Br)O)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-tert-butoxy-2-[4-(4,4-dimethylcyclohexen-1-yl)-2-methyl-5-(4-pyridyl)-3-thienyl]acetic acid](/img/structure/B13324403.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
![5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13324415.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B13324421.png)
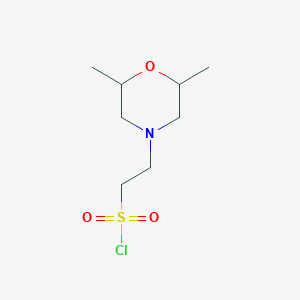

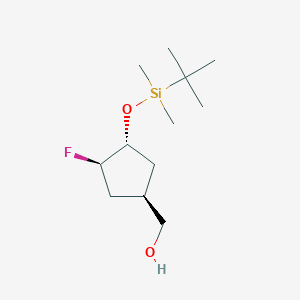
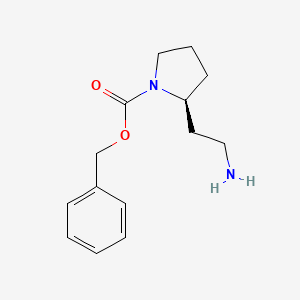

![4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13324459.png)
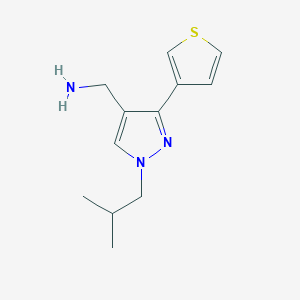

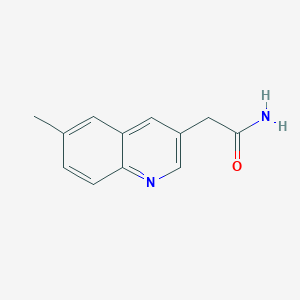
![Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
